Cas no 2092481-52-0 (1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide)

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide is a cyclobutane-derived carboxamide compound featuring both an aminomethyl and a carboxamide functional group. Its rigid, sterically hindered cyclobutane backbone contributes to its stability and potential utility in medicinal chemistry and drug development. The presence of the aminomethyl group enhances its reactivity, making it a versatile intermediate for further functionalization or as a building block in peptide mimetics. The compound's structural uniqueness may offer advantages in modulating pharmacokinetic properties, such as improved metabolic stability or targeted binding affinity. Its well-defined stereochemistry and functional group compatibility make it suitable for applications in asymmetric synthesis and bioactive molecule design.
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide structure
2092481-52-0 structure
Product name:1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide
CAS No:2092481-52-0
MF:C8H16N2O
MW:156.225441932678
MDL:MFCD30685650
CID:5239438

1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxamide, 1-(aminomethyl)-3,3-dimethyl-
    • 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide
    • MDL: MFCD30685650
    • Inchi: 1S/C8H16N2O/c1-7(2)3-8(4-7,5-9)6(10)11/h3-5,9H2,1-2H3,(H2,10,11)
    • InChI Key: RAQSLGDORHYFQE-UHFFFAOYSA-N
    • SMILES: C1(CN)(C(N)=O)CC(C)(C)C1

1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-313275-1g
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide
2092481-52-0
1g
$0.0 2023-09-05
Enamine
EN300-313275-1.0g
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide
2092481-52-0
1.0g
$0.0 2023-02-26

Additional information on 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide

Professional Introduction to Compound with CAS No. 2092481-52-0 and Product Name: 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide

The compound with the CAS number 2092481-52-0 and the product name 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its unique structural framework, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of both an aminomethyl group and a dimethylcyclobutane core suggests a versatile chemical entity that could exhibit diverse biological activities.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of cyclobutane derivatives in designing novel pharmacophores. The 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide structure combines the rigidity of the cyclobutane ring with the reactivity of the amine and carboxamide functionalities. This combination opens up possibilities for interactions with biological targets such as enzymes and receptors, making it a promising candidate for further investigation.

In the context of drug development, the aminomethyl moiety serves as a key pharmacological handle, enabling modifications through various coupling reactions to attach other bioactive molecules. This feature is particularly valuable in the synthesis of peptidomimetics and protein-protein interaction inhibitors. Moreover, the dimethylcyclobutane core provides steric constraints that can fine-tune binding affinity and selectivity, which are critical factors in drug design.

Current studies have demonstrated that derivatives of this compound class exhibit interesting pharmacological profiles. For instance, modifications to the carboxamide group have shown potential in modulating inflammatory pathways by interacting with specific cytokine receptors. Additionally, the structural motif has been explored in the development of small-molecule inhibitors targeting bacterial enzymes, contributing to efforts aimed at combating antibiotic resistance.

The synthesis of 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide involves sophisticated organic transformations that highlight its synthetic challenge. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to construct the desired framework efficiently. These synthetic strategies not only showcase the ingenuity of modern chemical methodology but also underscore the compound's complexity and potential as a scaffold for further medicinal chemistry exploration.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The three-dimensional structure of 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide has been optimized using density functional theory (DFT) calculations, providing insights into its conformational flexibility and hydrogen bonding capabilities. These insights are crucial for designing derivatives with enhanced binding affinity and reduced off-target effects.

The pharmaceutical industry has shown increasing interest in exploring novel chemical entities that can address unmet medical needs. The unique structural features of 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide, coupled with its demonstrated biological potential, position it as a valuable asset in medicinal chemistry libraries. Ongoing preclinical studies are aimed at evaluating its efficacy and safety profile in relevant disease models, which could pave the way for its translation into clinical applications.

In conclusion, the compound with CAS No. 2092481-52-0 and product name 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxamide represents a compelling example of how structural innovation can drive advancements in drug discovery. Its multifaceted nature offers opportunities for diverse therapeutic applications, supported by both experimental evidence and computational insights. As research in this area progresses, it is anticipated that this compound will continue to be a focal point for medicinal chemists seeking to develop next-generation therapeutics.

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